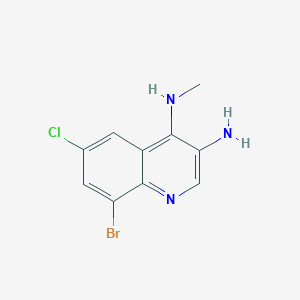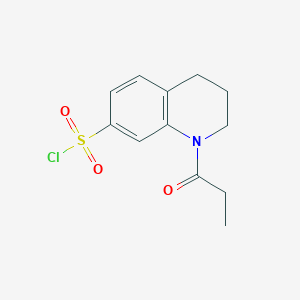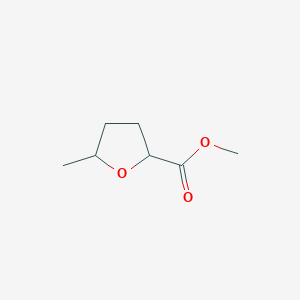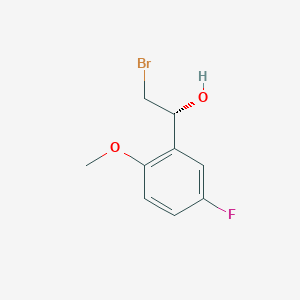
(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C3H4ClN3O2S2. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-chloro-1,3,4-thiadiazole with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted thiadiazole derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its ability to inhibit specific enzymes and pathways that are involved in various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as urease, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide: Similar in structure but with an acetamide group instead of a methanesulfonamide group.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Contains a methylphenyl group, offering different biological activities.
Uniqueness
(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to its specific combination of a thiadiazole ring with a methanesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C3H4ClN3O2S2 |
|---|---|
Molecular Weight |
213.7 g/mol |
IUPAC Name |
(5-chloro-1,3,4-thiadiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C3H4ClN3O2S2/c4-3-7-6-2(10-3)1-11(5,8)9/h1H2,(H2,5,8,9) |
InChI Key |
MOLUTSNPJJFUOY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(S1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15259833.png)

![Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15259858.png)

![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B15259872.png)


![10-Amino-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B15259885.png)
![[1-(Fluoromethyl)cyclohexyl]benzene](/img/structure/B15259891.png)




![1-[2-(2-Aminoethoxy)ethyl]pyrrolidine-2,5-dione](/img/structure/B15259920.png)
